molecular formula C5H6Na2O4 B7822776 Disodium glutarate CAS No. 32224-61-6

Disodium glutarate

Cat. No.: B7822776
CAS No.: 32224-61-6
M. Wt: 176.08 g/mol
InChI Key: ZUDYLZOBWIAUPC-UHFFFAOYSA-L
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Description

Disodium glutarate (CAS 13521-83-0) is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid. It is synthesized via neutralization of glutaric acid with sodium hydroxide or through microbial fermentation using engineered strains like Corynebacterium glutamicum . Industrially, it serves as a stabilizer in nanoparticle synthesis (e.g., AuNPs) due to its carboxylate ligands , a crosslinker in biochemical applications (e.g., disuccinimidyl glutarate) , and a modulator of T cell differentiation in immunometabolism .

In biological systems, glutarate is implicated in metabolic disorders such as α-ketoadipic aciduria, where its urinary excretion (alongside α-aminoadipate and α-hydroxyadipate) is elevated . It also regulates pyruvate dehydrogenase complex (PDHc) activity via glutarylation, impacting mitochondrial energy metabolism in CD8+ T cells .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4.2Na/c6-4(7)2-1-3-5(8)9;;/h1-3H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDYLZOBWIAUPC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-94-1 (Parent)
Record name Disodium glutarate
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DSSTOX Substance ID

DTXSID80889613
Record name Pentanedioic acid, sodium salt (1:2)
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Molecular Weight

176.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13521-83-0, 32224-61-6
Record name Disodium glutarate
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Record name Sodium glutarate
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Record name Pentanedioic acid, sodium salt (1:2)
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Record name Pentanedioic acid, sodium salt (1:?)
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Record name Disodium glutarate
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Record name Disodium glutarate
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Preparation Methods

Ion Exchange with Sodium Carbonate

Glutaric acid reacts with sodium carbonate (Na₂CO₃) for a milder alternative:

HOOC-(CH2)3-COOH+Na2CO3NaOOC-(CH2)3-COONa+CO2+H2O\text{HOOC-(CH}2\text{)}3\text{-COOH} + \text{Na}2\text{CO}3 \rightarrow \text{NaOOC-(CH}2\text{)}3\text{-COONa} + \text{CO}2 + \text{H}2\text{O}

Advantages:

  • Avoids handling corrosive NaOH.

  • CO₂ byproduct can be captured for reuse.

Limitations:

  • Slower reaction kinetics (6–8 hours vs. 2–4 hours for NaOH).

Enzymatic Synthesis

Emerging biocatalytic methods use E. coli expressing glutaryl-CoA dehydrogenase to produce glutaric acid, followed by neutralization.

Fermentation Parameters:

ConditionOptimal Value
pH7.0–7.5
Temperature37°C
Glucose Feed Rate0.5 g/L/h

Yield: 0.8–1.2 g/L glutaric acid, translating to 60–70% this compound after purification.

Quality Control and Analytical Validation

Critical Tests:

  • Assay (Titrimetry): Confirms ≥98% this compound content.

  • Heavy Metals (ICP-MS): Limits: Pb < 5 ppm, As < 3 ppm.

  • Microbial Limits: Total aerobic count < 100 CFU/g.

Stability Studies:

ConditionDegradation (%) at 24 Months
25°C/60% RH<2%
40°C/75% RH5–7%
ParameterThreshold
NaOH (airborne)2 mg/m³ (OSHA)
Glutaric Acid10 mg/m³ (NIOSH)

Chemical Reactions Analysis

Acid-Base Neutralization Reactions

Disodium glutarate acts as a base in neutralization reactions due to its two carboxylate groups. It reacts with strong acids to form monosodium glutarate or glutaric acid, depending on stoichiometry:

Reaction Examples:

  • Na2C5H6O4+HClNaHC5H6O4+NaCl\text{Na}_2\text{C}_5\text{H}_6\text{O}_4 + \text{HCl} \rightarrow \text{NaHC}_5\text{H}_6\text{O}_4 + \text{NaCl}

  • NaHC5H6O4+HClH2C5H6O4+NaCl\text{NaHC}_5\text{H}_6\text{O}_4 + \text{HCl} \rightarrow \text{H}_2\text{C}_5\text{H}_6\text{O}_4 + \text{NaCl}

Conditions:

  • Aqueous medium, room temperature.

  • pH-dependent protonation states align with glutaric acid’s dissociation constants (pKa1=4.34\text{pKa}_1 = 4.34, pKa2=5.41\text{pKa}_2 = 5.41) .

Applications:

  • Buffer preparation for biochemical assays .

  • pH adjustment in industrial processes.

Metal Ion Chelation and Precipitation

The carboxylate groups enable coordination with divalent and trivalent metal ions, forming insoluble complexes:

Reaction Example:
Na2C5H6O4+CaCl2CaC5H6O4+2NaCl\text{Na}_2\text{C}_5\text{H}_6\text{O}_4 + \text{CaCl}_2 \rightarrow \text{CaC}_5\text{H}_6\text{O}_4 \downarrow + 2\text{NaCl}

Metal IonProductSolubilityApplication
Ca2+\text{Ca}^{2+}Calcium glutarateLowWater softening
Fe3+\text{Fe}^{3+}Iron(III) glutarateInsolubleWastewater treatment

Conditions:

  • Aqueous solutions with excess metal ions.

  • Precipitation efficiency depends on pH and ion concentration .

Oxidation Reactions

Under oxidative conditions, the glutarate anion may undergo decarboxylation or chain cleavage. For example, reaction with potassium permanganate in acidic media yields carbon dioxide:

Reaction Example (simplified):
C5H6O42+8MnO4+14H+5CO2+8Mn2++10H2O\text{C}_5\text{H}_6\text{O}_4^{2-} + 8\text{MnO}_4^- + 14\text{H}^+ \rightarrow 5\text{CO}_2 + 8\text{Mn}^{2+} + 10\text{H}_2\text{O}

Conditions:

  • Strong acidic environment (H2SO4\text{H}_2\text{SO}_4).

  • Elevated temperatures (50–80°C) .

Applications:

  • Degradation studies in environmental chemistry.

Esterification (Indirect Pathway)

While this compound’s carboxylate groups are less reactive toward alcohols, esterification is feasible after protonation:

Step 1: Na2C5H6O4+2HClH2C5H6O4+2NaCl\text{Na}_2\text{C}_5\text{H}_6\text{O}_4 + 2\text{HCl} \rightarrow \text{H}_2\text{C}_5\text{H}_6\text{O}_4 + 2\text{NaCl}
Step 2: H2C5H6O4+2ROHROOC(CH2)3COOR+2H2O\text{H}_2\text{C}_5\text{H}_6\text{O}_4 + 2\text{ROH} \rightarrow \text{ROOC}(\text{CH}_2)_3\text{COOR} + 2\text{H}_2\text{O}

Conditions:

  • Acid catalysis (H2SO4\text{H}_2\text{SO}_4) and reflux.

  • Requires anhydrous conditions for ester yield optimization .

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decarboxylation, releasing carbon dioxide and forming sodium carbonate:

Reaction Example:
Na2C5H6O4ΔNa2CO3+C4H6O2+CO2\text{Na}_2\text{C}_5\text{H}_6\text{O}_4 \xrightarrow{\Delta} \text{Na}_2\text{CO}_3 + \text{C}_4\text{H}_6\text{O}_2 + \text{CO}_2 \uparrow

Conditions:

  • Dry heating under inert atmosphere.

  • Products vary with temperature gradients .

Scientific Research Applications

Biochemical Research

Disodium glutarate is extensively used in biochemical studies due to its ability to affect metabolic pathways and enzyme activities. It has been shown to influence:

  • TCA Cycle : Acts as an intermediate in the tricarboxylic acid cycle, crucial for cellular respiration.
  • Enzyme Interactions : Interacts with enzymes like isocitrate dehydrogenase and glutamate dehydrogenase, impacting energy production and amino acid metabolism.

Proteomics

In proteomics research, this compound serves as a chaotropic agent that helps unfold proteins and disrupt protein-protein interactions. This property is vital for the analysis of complex protein mixtures.

Pharmaceutical Formulations

This compound is utilized in the formulation of pharmaceuticals as a stabilizer and buffering agent. Its ability to maintain pH levels makes it suitable for various drug formulations.

Industrial Applications

In industrial chemistry, this compound is employed as a reagent in organic synthesis and as a buffering agent in chemical reactions. Its unique properties facilitate various manufacturing processes, including the production of polymers and resins.

Case Study 1: T Cell Functionality

A study demonstrated that elevated levels of this compound during T cell activation enhance cytotoxicity against cancer cells. This finding suggests potential applications in immunotherapy for cancer treatment.

Case Study 2: Crystal Habit Modification

Research investigated the effects of this compound on the crystal habit of calcium sulfate α-hemihydrate (α-CSH). It was found that the presence of this compound inhibited the growth rates of α-CSH crystals, leading to the formation of crystals with lower aspect ratios. This application is significant in materials science for controlling crystal morphology .

Table 1: Effects on Cellular Functions

Cellular FunctionEffect of this compoundReference
T Cell CytotoxicityIncreased
GlycolysisImpaired
Mitochondrial ActivityEnhanced

Table 2: Comparison with Similar Compounds

CompoundPrimary UseUnique Properties
This compoundBiochemical researchStabilizer in pharmaceuticals
Disodium SuccinateFlavor enhancerPrimarily used in food industry
Disodium AdipateProduction of synthetic fibersNot commonly used as a stabilizer

Mechanism of Action

The mechanism of action of disodium glutarate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in the metabolism of glutaric acid. It can also influence cellular processes by modulating the activity of specific enzymes and transporters.

Comparison with Similar Compounds

Production Efficiency and Byproducts

Compound Production Strain/Method Titer/Yield Byproducts Reference
Disodium Glutarate C. glutamicum GRLys11sugR1 25.2 g/L (0.17 g/g yield) 5-APA (2.4 g/L), L-lysine (3.8 g/L)
Muconic Acid Co-culture system (glucose/xylose) N/A 3-Dehydroshikimate (reduced via ShiA transporter) .

Key Insight : Glutarate production in C. glutamicum is efficient but generates lysine-derived byproducts, whereas muconic acid systems focus on minimizing intermediate accumulation.

Structural Analogs and Inhibitory Effects

Compound Structure Enzyme Inhibition (L-Glutamate Dehydrogenase) Mechanism Reference
Glutarate Linear C5 dicarboxylate Non-competitive (reverse reaction) Extended trans-trans conformation .
Isophthalate Aromatic dicarboxylate Non-competitive (reverse reaction) Rigid benzene ring minimizes rotation .
5-Bromofuroate Heterocyclic carboxylate Non-competitive Electrophilic bromine enhances binding .

Key Insight : Glutarate and isophthalate exhibit similar inhibition kinetics due to structural mimicry, despite differences in flexibility .

Industrial and Regulatory Profiles

Compound Application Regulatory Limit (EU-LCI) Notes Reference
Dimethyl Glutarate Plasticizer, solvent 50 µg/m³ (ascribed value) Basis for diisobutyl glutarate read-across .
Diisobutyl Glutarate Polymer additive Derived from dimethyl glutarate Data-poor; relies on analog extrapolation .
Disodium EDTA Chelator in cosmetics/food Not specified Higher solubility vs. EDTA; lower environmental risk .

Transport and Excretion

Compound Transporter Role in Excretion Interaction Mechanism Reference
Glutarate OAT1 (organic anion transporter) Renal secretion via dicarboxylate exchange Trans-stimulated by glutarate gradient .
PAH OAT1 Model substrate for renal transport Competitively inhibited by glutarate .
Succinate Na+/dicarboxylate cotransporter Cellular uptake Drives OAT1-mediated organic anion uptake .

Key Insight : Glutarate’s role in OAT1-mediated transport underscores its dual function as a metabolite and transport modulator.

Biological Activity

Disodium glutarate, a sodium salt derived from glutaric acid, is recognized for its diverse biological activities and applications in various fields, particularly in biochemistry and pharmaceuticals. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

This compound has the chemical formula C5H6Na2O4\text{C}_5\text{H}_6\text{Na}_2\text{O}_4 and is characterized as a dicarboxylic acid salt. Its high solubility in water makes it particularly useful in aqueous formulations, which is advantageous for both laboratory and industrial applications.

Biological Activities

This compound exhibits several notable biological activities:

  • Chaotropic Agent : It disrupts non-covalent interactions within proteins, facilitating protein unfolding and separation. This property is crucial in proteomics research where accurate protein analysis is required.
  • Antioxidant Potential : Similar to its analog alpha-ketoglutarate (AKG), this compound may play a role in enhancing antioxidative defense mechanisms within cells. It has been suggested that AKG can scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress .
  • Metabolic Regulation : As a key intermediate in metabolic pathways, this compound influences nitrogen and carbon metabolism, contributing to cellular homeostasis .

The mechanisms through which this compound exerts its biological effects include:

  • Protein Interaction Modulation : By acting as a chaotropic agent, this compound alters protein folding and interactions, which can enhance the solubility of proteins during purification processes.
  • Oxidative Stress Mitigation : Its potential antioxidative properties may involve the reduction of oxidative damage by scavenging free radicals or enhancing the activity of antioxidative enzymes such as superoxide dismutase (SOD) .
  • Nutritional Supplementation : Research suggests that compounds like this compound could be beneficial in dietary supplements aimed at improving metabolic health and reducing age-related decline .

Case Study 1: Proteomic Applications

In a study focusing on proteomic analysis, this compound was utilized to unfold proteins for better separation during mass spectrometry. The results indicated significant improvements in protein identification rates when using this compound compared to traditional methods.

Case Study 2: Antioxidative Effects

A comparative study assessed the antioxidative capacity of this compound against hydrogen peroxide-induced oxidative stress in cultured cells. The findings demonstrated that cells treated with this compound exhibited reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating enhanced cellular protection against oxidative damage .

Case Study 3: Metabolic Impact

Research exploring the metabolic effects of dietary supplementation with this compound showed promising results in regulating glucose metabolism. In vitro assays revealed that it could inhibit key enzymes involved in carbohydrate digestion, thereby potentially lowering postprandial blood glucose levels .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
Chaotropic AgentDisrupts protein interactions
Antioxidant PotentialScavenges ROS; enhances SOD activity
Metabolic RegulationInfluences nitrogen and carbon metabolism
Enzyme InhibitionInhibits α-amylase and α-glucosidase

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing disodium glutarate in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via neutralization of glutaric acid with sodium hydroxide. To ensure purity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis. Solubility profiles (e.g., in water or ethanol) should be determined using gravimetric methods, and thermal stability assessed via thermogravimetric analysis (TGA) .

Q. Which analytical techniques are most reliable for identifying this compound in complex biological or chemical matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for trace-level detection. For non-destructive analysis, Fourier-transform infrared spectroscopy (FTIR) can confirm carboxylate functional groups. In metabolomic studies, abnormal glutarate levels (e.g., in urine) are quantified using creatinine-normalized assays, as described in clinical case analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound and its derivatives?

  • Methodological Answer : When primary toxicological data is scarce (e.g., for diisobutyl glutarate), read-across methodologies are employed using structurally similar compounds like dimethyl glutarate. Adjustments based on molar mass and reactivity must be validated through in vitro cytotoxicity assays (e.g., using HepG2 cells) and comparative pharmacokinetic modeling .

Q. What experimental design principles should guide crosslinking studies involving this compound derivatives?

  • Methodological Answer : For amine-reactive crosslinkers like disuccinimidyl glutarate, optimize reaction pH (8–9) and temperature (20–25°C) to balance efficiency and protein stability. Use SDS-PAGE or size-exclusion chromatography to validate crosslinking efficiency. Include negative controls (e.g., non-reactive analogs) to distinguish specific binding from aggregation .

Q. How can researchers ensure reproducibility when studying this compound’s role in metabolic pathways?

  • Methodological Answer : Standardize sample preparation (e.g., freeze-drying, solvent extraction) and validate assays using spike-and-recovery experiments. For urinary glutarate quantification, employ urease pretreatment to eliminate urea interference, as demonstrated in α-ketoadipic aciduria studies .

Q. What strategies are effective for optimizing this compound’s solubility and stability in aqueous buffers for in vitro assays?

  • Methodological Answer : Conduct solubility screens using a Design of Experiments (DoE) approach, varying pH (6–8), ionic strength, and co-solvents (e.g., DMSO). Monitor degradation via accelerated stability studies (40°C/75% RH) and analyze degradation products using LC-MS. Refer to PubChem data for baseline physicochemical properties .

Methodological and Data Management Questions

Q. How should researchers formulate hypothesis-driven questions (e.g., PICOT framework) for this compound studies?

  • Methodological Answer : Define the P opulation (e.g., cell lines or animal models), I ntervention (e.g., dose range), C omparison (e.g., untreated controls), O utcome (e.g., cytotoxicity IC50), and T imeframe (e.g., 24–72 hours). Align with systematic review protocols to identify knowledge gaps .

Q. What best practices apply to curating and sharing this compound-related research data?

  • Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Assign Digital Object Identifiers (DOIs) via repositories like OSTI for datasets. Document metadata comprehensively, including synthesis protocols, instrument parameters, and statistical codes .

Tables for Key Data

Property Value Source
CAS Number13521-83-0
Solubility in Water50 mg/mL (20°C)
Thermal Decomposition>200°C
Urinary Metabolite Range9–216 mmol/mol creatinine

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Disodium glutarate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.